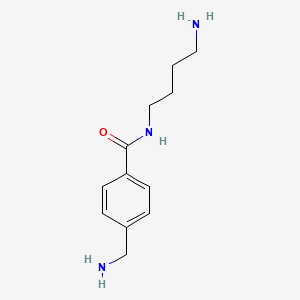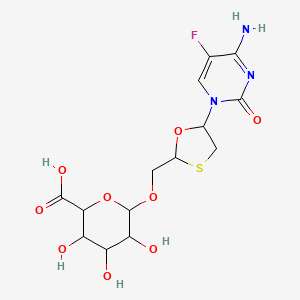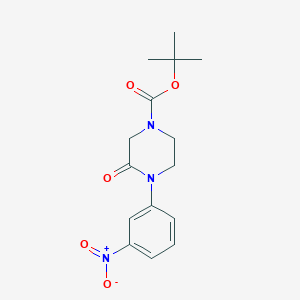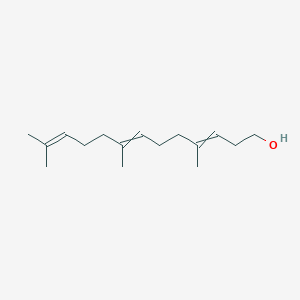
4,8,12-Trimethyltrideca-3,7,11-trien-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- is a naturally occurring compound found in citronella oil . It is a type of alcohol with a molecular formula of C16H28O and is known for its distinct structure, which includes three double bonds and three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the use of citronella oil as a starting material, followed by a series of chemical reactions to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as citronella oil. The extraction process includes distillation and purification steps to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- can yield aldehydes or ketones, while reduction can produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit certain enzymes, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesyl Acetate: 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, acetate (Farnesyl Acetate) has an acetate group instead of a hydroxyl group.
Uniqueness
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical and biological properties. Its presence in natural sources like citronella oil also adds to its uniqueness .
Eigenschaften
CAS-Nummer |
35826-67-6 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3 |
InChI-Schlüssel |
KOICZDDAVPYKKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13888854.png)
![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
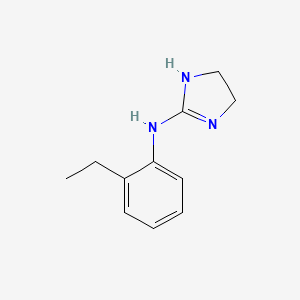
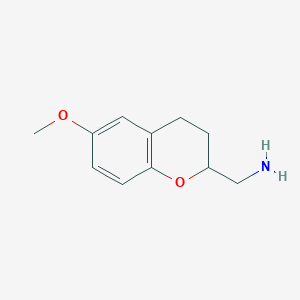
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)
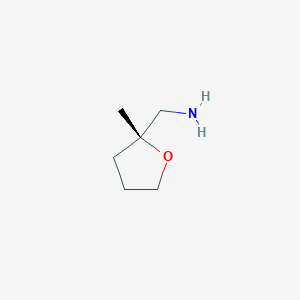

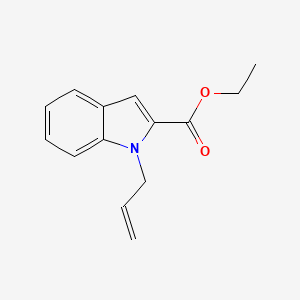
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)

